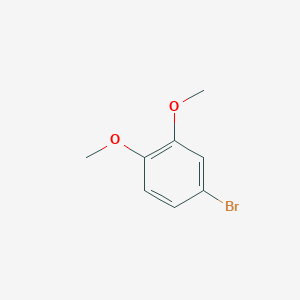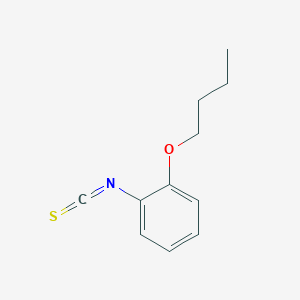
1-Butoxy-2-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2-isothiocyanatobenzene, also known as BITC-BuO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isothiocyanate family, which is known for its various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In
作用機序
The mechanism of action of 1-Butoxy-2-isothiocyanatobenzene involves the induction of oxidative stress in cells, which leads to the activation of various signaling pathways that regulate cell growth and death. 1-Butoxy-2-isothiocyanatobenzene has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can cause DNA damage and ultimately lead to apoptosis. Additionally, it has been found to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as matrix metalloproteinases and Akt.
生化学的および生理学的効果
1-Butoxy-2-isothiocyanatobenzene has been found to have various biochemical and physiological effects in cells. It has been shown to increase the expression of genes that are involved in the regulation of cell cycle and apoptosis, such as p53 and Bax. Additionally, it has been found to inhibit the expression of genes that are involved in cell proliferation and survival, such as cyclin D1 and Bcl-2.
実験室実験の利点と制限
One of the main advantages of using 1-Butoxy-2-isothiocyanatobenzene in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Additionally, it is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations to using 1-Butoxy-2-isothiocyanatobenzene in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to both cancer and normal cells, which can limit its use in certain experiments. Additionally, it has a short half-life, which can make it difficult to maintain a consistent concentration in cell cultures.
将来の方向性
For research include the development of more potent derivatives, investigating the mechanism of action, and evaluating the safety and efficacy in animal models and clinical trials.
合成法
The synthesis method of 1-Butoxy-2-isothiocyanatobenzene involves the reaction of 1-butoxy-2-aminobenzene with thiophosgene in the presence of a base catalyst. This reaction results in the formation of 1-Butoxy-2-isothiocyanatobenzene, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
1-Butoxy-2-isothiocyanatobenzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its anticancer activity. 1-Butoxy-2-isothiocyanatobenzene has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer.
特性
CAS番号 |
141184-30-7 |
|---|---|
製品名 |
1-Butoxy-2-isothiocyanatobenzene |
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
1-butoxy-2-isothiocyanatobenzene |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-7-5-4-6-10(11)12-9-14/h4-7H,2-3,8H2,1H3 |
InChIキー |
ZNRKBBLPUOWVQZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1N=C=S |
正規SMILES |
CCCCOC1=CC=CC=C1N=C=S |
同義語 |
Benzene, 1-butoxy-2-isothiocyanato- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

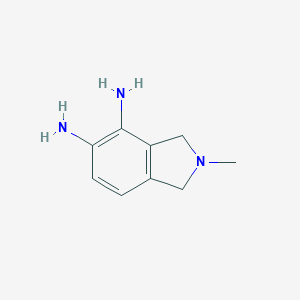
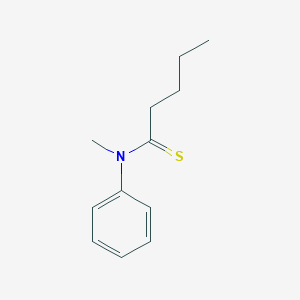


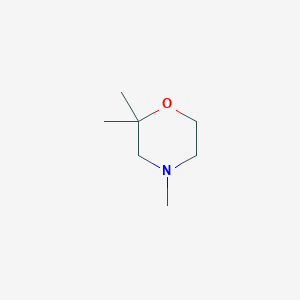
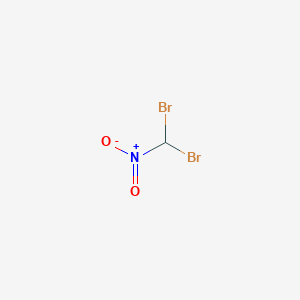
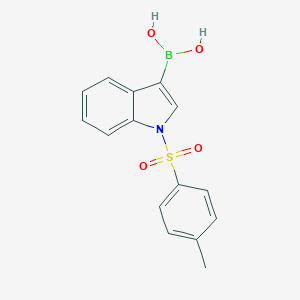
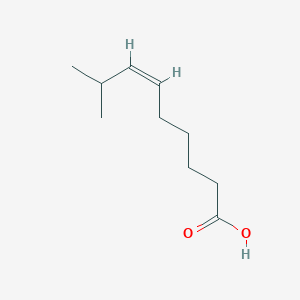
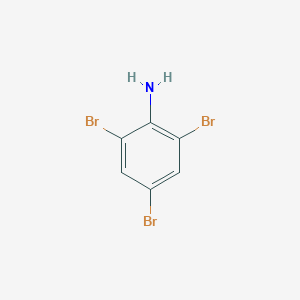
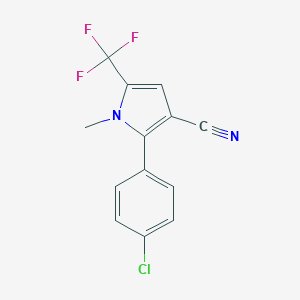
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
